molecular formula C7H6BiO6 B10762058 2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid CAS No. 22650-86-8

2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid

Cat. No.: B10762058
CAS No.: 22650-86-8
M. Wt: 395.10 g/mol
InChI Key: XXCBNHDMGIZPQF-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid typically involves the reaction of gallic acid with bismuth nitrate. The process begins by dissolving gallic acid in water and heating it to around 90°C. Bismuth nitrate is then added to the solution, and the mixture is stirred for about 30 minutes. The resulting product is filtered and dried to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in stainless steel reactors to ensure purity and prevent contamination. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and quality .

Chemical Reactions Analysis

Types of Reactions

2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid involves its ability to form complexes with proteins and other biological molecules. This interaction can inhibit the activity of certain enzymes and disrupt cellular processes. In the case of its antimicrobial activity, the compound can interfere with the cell wall synthesis of bacteria, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Bismuth subsalicylate: Another bismuth compound used in medicine, particularly for gastrointestinal issues.

    Bismuth citrate: Used in various industrial applications and as a dietary supplement.

    Bismuth acetate: Employed in organic synthesis and as a catalyst.

Uniqueness

2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid is unique due to its specific structure, which allows it to form stable complexes with biological molecules. This property makes it particularly effective as a hemostatic agent and in antimicrobial applications .

Properties

InChI

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCBNHDMGIZPQF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046588
Record name Bismuth subgallate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in cold water and hot water.
Record name Bismuth subgallate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13909
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Mechanism of Action

Bismuth salts exert their action largely in the upper gastrointestinal tract by way of local activity from luminal bismuth in the stomach and duodenum. In terms of bismuth subgallate's ability to deodorize flatulence and stools as an internal deodorant - although not fully elucidated - it is believed that when the substance is administered orally, its relative insolubility and poor absorption allows it to remain within the gastrointestinal lumen and inhibit colonic bacteria from acting on fermentable food residues in the GI tract. Moreover, when bismuth subgallate is taken orally, various salts like bismuth citrate, bismuth oxychloride, and others are formed. These salts are then taken up into surrounding gastric mucus as well as bound to protein within the base of any ulcers that may be present after coming into contact with gastric juice. Additionally, bismuth compounds like bismuth subgallate are also believed to have the capacity to trigger the secretion of prostaglandins, epithelial growth factor (EGF), and mucosal bicarbonate as a means to inhibit the action of pepsin in gastric juice. These actions subsequently protect gastric mucous from peptic luminal degradation as well as enhance the properties of mucous to assist in the healing of both duodenal and gastric ulcers. In this way, bismuth subgallate works to absorb extra water and/or toxins in the large intestine, allowing it to form a protective coat on the intestinal mucosa and over ulcers that may or may not be associated with infections like those of Helicobacter pylori. Furthermore, studies have shown that bismuth compounds like bismuth subgallate are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens like E. coli, Salmonella, Shigella, Vibrio cholera, Campylobacter jejuni, H. pylori, and some enteric viruses like Rotaviruses. Although the exact mechanism(s) of action by which bismuth compounds are able to elicit such antimicrobial effects remains unclear, a number of experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane; inhibit bacterial enzymes like urease, catalase, and lipase; inhibit bacterial protein and ATP synthesis; and also inhibit or decrease the adherence of bacteria like H. pylori to epithelial cells. In essence, ultrastructural studies have shown evidence of the binding of bismuth complexes to the bacterial wall and periplasmic space between the inner and outer bacterial membrane of H.pylori with subsequent ballooning and disintegration of the pathogen. To various extents, these antimicrobial actions may also illustrate how bismuth subgallate is capable of neutralizing colonic bacteria from acting on fermentable foods as well. Numerous studies have and continue to study the possible hemostatic action that bismuth subgallate may have. As the bismuth salt of gallic acid, bismuth subgallate's chemical structure shares similarities to ellagic acid, another gallic acid derivative. Ellagic acid itself is a clot-promoting agent that initiates thrombin formation by way of the intrinsic pathway via an action on Hageman factor (clotting factor XII). It is believed that bismuth subgallate's ability to activate factor XII is associated with the chemical's negatively charged moieties - whose contact with factor XII would theoretically initiate the intrinsic pathway to blood clotting. Other studies have also suggested that bismuth subgallate is capable of inducing macrophages to secrete growth factors to facilitate wound healing, decreasing lesion area, enhancing granulation tissue formation and re-epithelialization, the initiation of the proliferation of collagen via the activation of fibroblasts, the accelerated re-establishment of blood vessels, and also the restriction of nitric oxide formation. Given such studies regarding bismuth subgallate's potential hemostatic abilities, there has been and continues to be interest in indicating the agent for use in otolaryngology as in tonsillectomies or adenotonsillectomies to achieve reduced bleeding and surgery times; topical treatment in various open wound surgeries to facilitate faster and earlier clotting between tissues; ileostomy; dental surgeries; epistaxis management; among others. Nevertheless, study results are conflicting; where there may be experimental results suggesting some improvements in reduced operation time and operative blood loss when bismuth subgallate is used as a hemostatic agent in tonsillectomies there are also study results that observed bismuth subgallate having a negative influence on the healing processes of wounds inflicted in animal models, in which the use of the agent actually delayed the rate of new vessel formation and optimal wound healing. Finally, bismuth subgallate also demonstrates a strong astringent ability - an action that can facilitate both its deodorant and hemostatic effects and assists in its indication as an active ingredient in a number of non-prescription products for hemorrhoid suppositories or topical applications, diarrhea, etc.
Record name Bismuth subgallate
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CAS No.

99-26-3
Record name Bismuth subgallate [USAN:USP:JAN]
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Record name Bismuth subgallate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy-
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Record name Bismuth subgallate
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Record name 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid
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